(3R,4R)-4-Acetoxy-3-[(R)-1-(tert-butyldimethylsilyloxy) ethyl]azetidin-2-one
Overview
Description
(3R,4R)-4-Acetoxy-3-[®-1-(tert-butyldimethylsilyloxy) ethyl]azetidin-2-one is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique azetidinone ring structure, which is a four-membered lactam. The presence of acetoxy and tert-butyldimethylsilyloxy groups further enhances its chemical reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-4-Acetoxy-3-[®-1-(tert-butyldimethylsilyloxy) ethyl]azetidin-2-one typically involves several steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as chiral precursors and protecting groups.
Formation of Azetidinone Ring: The azetidinone ring is formed through a cyclization reaction, often involving the use of strong bases or acids to facilitate the ring closure.
Introduction of Functional Groups: The acetoxy and tert-butyldimethylsilyloxy groups are introduced through esterification and silylation reactions, respectively. These steps require specific reagents and conditions to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Optimization of Reaction Conditions: Scaling up the synthesis requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize by-products.
Purification Techniques: Advanced purification techniques, such as chromatography and crystallization, are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(3R,4R)-4-Acetoxy-3-[®-1-(tert-butyldimethylsilyloxy) ethyl]azetidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions, often using hydrogenation or metal hydrides, can convert the compound into reduced forms with different functional groups.
Substitution: Nucleophilic substitution reactions can replace the acetoxy or silyloxy groups with other functional groups, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products
Scientific Research Applications
(3R,4R)-4-Acetoxy-3-[®-1-(tert-butyldimethylsilyloxy) ethyl]azetidin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme mechanisms and protein-ligand interactions.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (3R,4R)-4-Acetoxy-3-[®-1-(tert-butyldimethylsilyloxy) ethyl]azetidin-2-one involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their activity and leading to various biological effects.
Pathways Involved: The pathways affected by the compound can include signal transduction, metabolic processes, and gene expression, depending on the specific context and application.
Comparison with Similar Compounds
Similar Compounds
(3R,4R)-4-Hydroxy-3-[®-1-(tert-butyldimethylsilyloxy) ethyl]azetidin-2-one: Similar structure but with a hydroxy group instead of an acetoxy group.
(3R,4R)-4-Acetoxy-3-[®-1-(trimethylsilyloxy) ethyl]azetidin-2-one: Similar structure but with a trimethylsilyloxy group instead of a tert-butyldimethylsilyloxy group.
Uniqueness
The uniqueness of (3R,4R)-4-Acetoxy-3-[®-1-(tert-butyldimethylsilyloxy) ethyl]azetidin-2-one lies in its specific combination of functional groups, which confer distinct chemical reactivity and stability. This makes it particularly valuable in applications requiring precise control over molecular interactions and reactions.
Properties
IUPAC Name |
[(2R,3R)-3-[(1S)-1-[tert-butyl(dimethyl)silyl]oxyethyl]-4-oxoazetidin-2-yl] acetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO4Si/c1-8(18-19(6,7)13(3,4)5)10-11(16)14-12(10)17-9(2)15/h8,10,12H,1-7H3,(H,14,16)/t8-,10-,12+/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWHDKFODLYVMQG-PTOFAABTSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C(NC1=O)OC(=O)C)O[Si](C)(C)C(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@@H]1[C@H](NC1=O)OC(=O)C)O[Si](C)(C)C(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO4Si | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.43 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76855-69-1 | |
Record name | (2R,3R)-3-((R)-1-(tert-butyldimethylsiloxy)ethyl)-4-oxoazetidin-2-yl acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.948 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (3R,4R)-4-Acetoxy-3-[(R)-(tert-butyldimethylsilyloxy)ethyl]-2-azetidinone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.